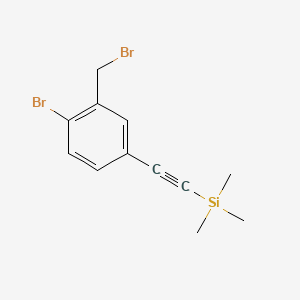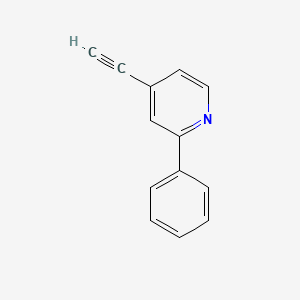![molecular formula C7H13N B13660948 3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
3-Methyl-6-azabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Methyl-6-azabicyclo[3.1.1]heptane: is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-6-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reduction process is carried out under specific conditions to ensure the desired configuration and purity of the product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The incorporation of this compound into the structure of certain drugs, such as antihistamines, has been explored to improve their physicochemical properties .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-Methyl-6-azabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
cis-3-Methyl-6-azabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of cis-3-Methyl-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its incorporation into the structure of antihistamine drugs has been shown to improve their efficacy by enhancing their binding affinity and stability .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the methyl group present in cis-3-Methyl-6-azabicyclo[3.1.1]heptane.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound has a different ring structure but contains a similar nitrogen atom within its framework.
Uniqueness: cis-3-Methyl-6-azabicyclo[3.1.1]heptane is unique due to its specific configuration and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
3-methyl-6-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H13N/c1-5-2-6-4-7(3-5)8-6/h5-8H,2-4H2,1H3 |
Clé InChI |
PGBZIPYFDYFLIR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC(C1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


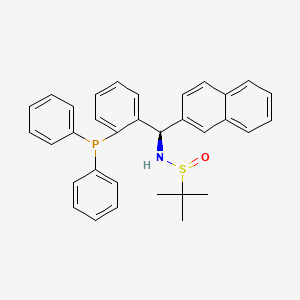
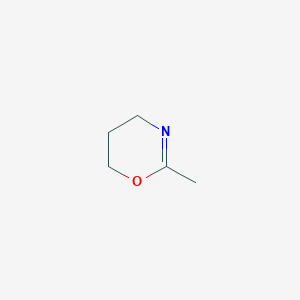
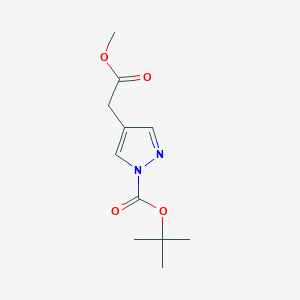
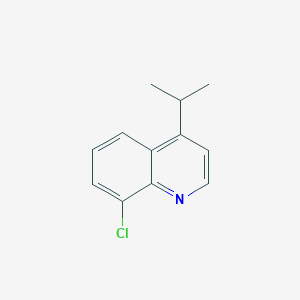
![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)


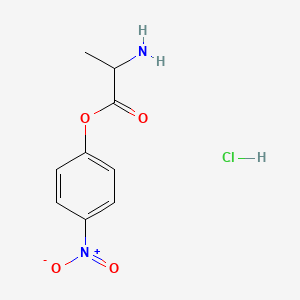
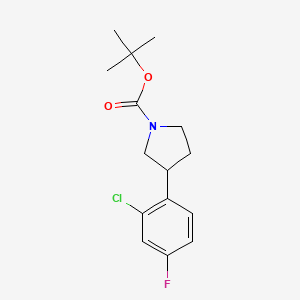
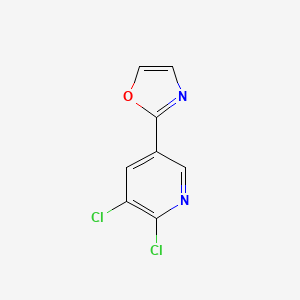
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)

